molecular formula C23H24ClN3O5 B2361663 methyl (5-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate CAS No. 1359016-92-4

methyl (5-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate

Cat. No.: B2361663
CAS No.: 1359016-92-4
M. Wt: 457.91
InChI Key: DOFJWJIVCIHMIA-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as p-hydroxybenzoic acid alkyl esters . These are aromatic compounds containing a benzoic acid, which is esterified with an alkyl group and para-substituted with a hydroxyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Methoxyphenethylamine has been used as a precursor for the synthesis of other organic compounds by the alkylation reaction . Methyl 4-methoxyphenylacetate was used in the synthesis of 7,8-dihydroxy-2- (4′-hydroxybenzyl)-4 H -1-benzopyran-4-one .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, 3-CHLORO-4-METHOXYPHENYL ISOCYANATE has been used in the synthesis of other organic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the compound ethyl 2-(4-((1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate (ZA3) is a white solid with a melting point of 91–92°C .

Scientific Research Applications

Synthesis and Antimicrobial Applications

This chemical has been involved in the synthesis of various 1,5-Benzothiazepine derivatives, demonstrating significant antimicrobial properties. For instance, Singh et al. (2002) reported the synthesis of related compounds through the condensation of specific benzenethiols with methyl glycidate, which exhibited antimicrobial activity (Singh, Kumar, Yadav, & Mishra, 2002). Similarly, other researchers have synthesized 1,5-benzothiazepine derivatives, including ribofuranosides, and evaluated their antimicrobial effectiveness (Singh, Sharma, Kumar, & Prakash, 2000).

Potential in Drug Design

The chemical's structure has facilitated the synthesis of benzothiazepine derivatives, which are significant in drug design. Sharma et al. (1997) highlighted the importance of such compounds in mimicking the structure of anticancer drugs, further enhancing their potential in medicinal chemistry (Sharma, Singh, Yadav, & Prakash, 1997).

Role in Cardiovascular Research

In the field of cardiovascular research, derivatives of this compound, such as diltiazem, have been studied for their effects on coronary blood flow and myocardial ischemia, indicating potential therapeutic applications (Saito, Haraoka, Hirano, Ueda, & Fujimoto, 1977).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, skin contact with ethyl 2-[(4-methoxyphenyl)amino]acetate requires immediate washing with copious amounts of water for at least 15 minutes .

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic properties. Indole derivatives, which are structurally similar, have diverse biological activities and have been suggested to have immeasurable potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

methyl 2-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-7,8-dimethyl-2-oxo-5H-1,5-benzodiazepin-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O5/c1-13-7-18-19(8-14(13)2)27(22(29)10-16(25-18)11-23(30)32-4)12-21(28)26-15-5-6-20(31-3)17(24)9-15/h5-10,25H,11-12H2,1-4H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFJWJIVCIHMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=O)C=C(N2)CC(=O)OC)CC(=O)NC3=CC(=C(C=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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